1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene
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Overview
Description
1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene can be achieved through several methods. One common approach involves the bromination of 1-(benzyloxy)-4-fluoro-3-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Materials Science: It is utilized in the synthesis of functional materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The presence of electron-withdrawing groups like fluorine can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-bromobenzene
- 1-(Benzyloxy)-2-fluoro-4-methylbenzene
- 1-(Benzyloxy)-2-chloro-4-fluoro-3-methylbenzene
Comparison: 1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effectsCompared to its analogs, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
3-bromo-1-fluoro-2-methyl-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-10-12(16)7-8-13(14(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGAXCMYFKRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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